molecular formula C18H20O B14636603 2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- CAS No. 54718-31-9

2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)-

Cat. No.: B14636603
CAS No.: 54718-31-9
M. Wt: 252.3 g/mol
InChI Key: SBINNZZKOGTRLX-UHFFFAOYSA-N
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Description

2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C18H20O It is a derivative of acetophenone, where the phenyl group is substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetophenone is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with specific pathways, modulating biological processes and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon, without additional substitutions.

    Mesityl Oxide: Contains a similar trimethylphenyl group but differs in the position and nature of the functional groups.

Uniqueness

2-Propanone, 1-phenyl-1-(2,4,6-trimethylphenyl)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

54718-31-9

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-phenyl-1-(2,4,6-trimethylphenyl)propan-2-one

InChI

InChI=1S/C18H20O/c1-12-10-13(2)17(14(3)11-12)18(15(4)19)16-8-6-5-7-9-16/h5-11,18H,1-4H3

InChI Key

SBINNZZKOGTRLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)C)C

Origin of Product

United States

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